3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 1 with a 3-(4-ethylphenyl)-1,2,4-oxadiazole-methyl group and at position 3 with a 4-ethoxyphenyl moiety.
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-16-5-7-17(8-6-16)23-26-21(33-27-23)15-28-20-13-14-34-22(20)24(30)29(25(28)31)18-9-11-19(12-10-18)32-4-2/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
GRKVSTVIMNYBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OCC)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being carried out, but typically involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, molecular docking studies have shown promising interactions with targets such as protein kinases and enzymes involved in DNA replication .
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties. Experimental models demonstrate that these compounds can reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties against various pathogens. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests a possible role in developing new antimicrobial agents to combat resistant strains .
Synthesis and Mechanism of Action
The synthesis of 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine involves multi-step organic reactions that ensure high yields and purity. The mechanisms by which this compound exerts its effects are under investigation but may involve modulation of cellular signaling pathways and inhibition of specific enzymes associated with disease progression.
Case Study 1: Anticancer Screening
A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways while inhibiting tumor growth in xenograft models.
Case Study 2: Anti-inflammatory Trials
In preclinical trials using rodent models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines. These findings support its potential application in chronic inflammatory disorders.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Synthetic Routes : Alkylation at position 1 using chloro-oxadiazoles (e.g., 5-(chloromethyl)-3-aryl-oxadiazoles) is a common strategy, as seen in and .
- Activity Trends : Oxadiazole substituents correlate with antimicrobial activity, but substituent position (e.g., 4-ethylphenyl vs. 2-chlorophenyl) modulates potency .
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that incorporates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core fused with an oxadiazole ring and phenyl substituents.
Antimicrobial Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2021) reported that oxadiazole derivatives demonstrated strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to traditional antibiotics like gentamicin .
- The incorporation of the thieno[3,2-d]pyrimidine moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis through inhibition of key enzymes involved in fatty acid biosynthesis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Paruch et al. (2020) investigated a series of thieno-pyrimidine derivatives and found that certain modifications led to significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study indicated that the presence of the oxadiazole ring contributed to the observed anticancer activity by inducing apoptosis in cancer cells .
- Molecular docking studies have suggested that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after:
- The thieno-pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies suggest that these compounds can modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
In a screening of thieno-pyrimidine derivatives:
- Compounds similar to the target compound were tested against several cancer cell lines. The results indicated IC50 values below 10 µM for several derivatives, indicating potent anticancer activity.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
